Ethyl cyano(1-cyanocyclopentyl)acetate
Description
Significance of Active Methylene (B1212753) Compounds in Contemporary Organic Synthesis
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which imparts a notable acidity to the methylene protons. This enhanced acidity facilitates the formation of a stabilized carbanion, a potent nucleophile that is central to a multitude of carbon-carbon bond-forming reactions. The reactivity of these compounds underpins some of the most fundamental and powerful transformations in the synthetic chemist's toolkit, including the Knoevenagel condensation, Michael addition, and various alkylation and acylation reactions. Their utility extends to the synthesis of a vast range of compounds, from pharmaceuticals and agrochemicals to complex natural products and materials.
Overview of Ethyl Cyanoacetate (B8463686) as a Pivotal Synthetic Precursor
Ethyl cyanoacetate stands as a quintessential example of an active methylene compound, possessing both an ester and a nitrile group attached to the central methylene carbon. wikipedia.org This unique combination of functional groups not only activates the methylene protons but also provides multiple reaction sites for subsequent chemical modifications. wikipedia.org As a result, ethyl cyanoacetate is a widely utilized and economical starting material in organic synthesis. wikipedia.orge3s-conferences.org It serves as a key intermediate in the production of a plethora of biologically active molecules, including anticonvulsants, diuretics, and anticancer agents. patsnap.com Its versatility is further demonstrated in its application in the synthesis of dyes, polymers, and other fine chemicals. e3s-conferences.org
The synthesis of ethyl cyanoacetate can be achieved through several methods, with the esterification of cyanoacetic acid with ethanol (B145695) being a common approach. e3s-conferences.org Another prevalent method is the cyanation of ethyl chloroacetate. orgsyn.org
Table 1: Physicochemical Properties of Ethyl Cyanoacetate
| Property | Value |
|---|---|
| CAS Number | 105-56-6 |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Boiling Point | 208-210 °C |
| Melting Point | -22 °C |
Note: Data sourced from various chemical suppliers and databases. rsc.org
Unveiling the Structural Complexity of Substituted Cyanoacetate Derivatives
The true synthetic power of ethyl cyanoacetate is realized in its ability to be readily functionalized, leading to a vast landscape of substituted cyanoacetate derivatives. By exploiting the reactivity of the active methylene group, a wide variety of substituents can be introduced, dramatically increasing the structural and functional diversity of the resulting molecules. These substitutions can range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. Each new substituent imparts unique chemical and physical properties to the cyanoacetate core, opening up new avenues for synthetic exploration and application. The strategic synthesis of these derivatives allows for the fine-tuning of molecular properties to achieve specific biological activities or material characteristics.
Research Trajectories and Scholarly Objectives for Ethyl cyano(1-cyanocyclopentyl)acetate
The specific focus of this article is the chemical compound This compound . This molecule represents a structurally complex derivative of ethyl cyanoacetate, featuring a dicyanated cyclopentyl substituent at the alpha-position.
Table 2: Basic Information for this compound
| Property | Value |
|---|---|
| CAS Number | 62953-74-6 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
Note: Data sourced from chemical supplier databases.
Despite its well-defined structure, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on this compound. Extensive searches of scholarly databases and patent literature did not yield specific studies detailing its synthesis, reaction chemistry, or applications.
However, the structural features of this compound allow for informed speculation on its potential research trajectories. The presence of the 1,1-dicyanocyclopentyl moiety suggests that its synthesis would likely involve the alkylation of ethyl cyanoacetate with a suitable 1-halocyclopentanecarbonitrile or a related electrophile.
Furthermore, research into structurally analogous compounds provides potential insights into the scholarly objectives for this molecule. For instance, a patent for ethyl 1-cyanocyclohexaneacetate highlights its utility as an intermediate in the synthesis of cyclic amino acid anticonvulsant compounds, such as gabapentin. google.com This suggests that a primary research objective for this compound could be its evaluation as a precursor for novel cyclopentane-based therapeutic agents, potentially targeting neurological disorders.
Future research on this compound would likely focus on:
Developing an efficient and scalable synthetic route.
Characterizing its physicochemical and spectroscopic properties.
Exploring its reactivity in various organic transformations.
Investigating its potential as an intermediate in the synthesis of biologically active molecules.
Due to the limited availability of specific research data, the following sections will focus on the foundational chemistry of its parent compounds and related structures to provide a theoretical framework for understanding this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABJTYJPFDGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585340 | |
| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62953-74-6 | |
| Record name | Ethyl α,1-dicyanocyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Cyano 1 Cyanocyclopentyl Acetate and Analogous Structures
Strategic Approaches to Quaternary Carbon Center Formation at the Methylene (B1212753) Group
The formation of the quaternary carbon is the cornerstone of synthesizing ethyl cyano(1-cyanocyclopentyl)acetate. This carbon atom is bonded to the cyclopentane (B165970) ring twice, a cyano group, and the carboethoxy-cyanomethyl group. Strategic approaches must therefore enable the dialkylation of an active methylene precursor in a manner that constructs the cyclopentane ring.
Advanced Alkylation Reactions Utilizing Dihaloalkanes for Cyclization
A primary strategy for forming cycloalkane rings substituted with geminal electron-withdrawing groups is the dialkylation of compounds containing an active methylene group with appropriate dihaloalkanes. For the synthesis of the cyclopentane ring in the target molecule, this involves the reaction of ethyl cyanoacetate (B8463686) with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627).
The reaction mechanism proceeds via a sequential double nucleophilic substitution (SN2). Initially, a base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing the first bromide ion and forming an intermediate, ethyl 2-cyano-6-bromohexanoate. In the presence of a base, the remaining α-proton is removed, generating a new carbanion. This sets the stage for a second, intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, closing the five-membered ring and creating the quaternary carbon center.
This approach is analogous to the well-established malonic ester synthesis for cyclic compounds. For instance, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) is a known method for producing cyclobutane (B1203170) derivatives, and similar reactions with 1,4-dibromobutane yield cyclopentane structures. oregonstate.edu A direct precedent involves the synthesis of ethyl 1-cyanocyclobutanecarboxylate, which is achieved by reacting ethyl cyanoacetate with 1,3-dibromopropane in the presence of sodium ethoxide. chemicalbook.com Extrapolating from this, the use of 1,4-dibromobutane under similar basic conditions provides a direct and effective route to the this compound scaffold. A recent study on the alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) also demonstrated the formation of cyclic products, further validating the general principle of this synthetic strategy. chemprob.org
Tandem Reaction Sequences Incorporating Intramolecular Cyclization
An alternative and powerful strategy for the synthesis of cyclic systems bearing a cyano group is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. lscollege.ac.inwikipedia.org
To apply this methodology for the synthesis of a precursor to this compound, a suitable acyclic dinitrile ester, such as diethyl 2,6-dicyanoheptanedioate, would be required. This precursor can be synthesized through standard C-C bond-forming reactions. Upon treatment with a strong, non-nucleophilic base (e.g., sodium hydride or sodium amide), the dinitrile undergoes an intramolecular condensation. The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups, creating a carbanion. This carbanion then executes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group. The resulting cyclic imine intermediate tautomerizes to the more stable enamine form, yielding a 2-amino-1-cyanocyclopentene derivative. This product can then be further modified to obtain the target structure.
This tandem approach, which combines the synthesis of the dinitrile precursor followed by its cyclization, is a robust method for constructing highly functionalized five-membered rings. numberanalytics.combuchler-gmbh.com
Mechanistic Interrogations of Cycloalkylation Pathways
Understanding the underlying mechanisms of these cyclization reactions is crucial for optimizing conditions and predicting outcomes. The two primary pathways, direct dialkylation and Thorpe-Ziegler cyclization, proceed through distinct ionic intermediates.
The mechanism for the alkylation with 1,4-dihalobutane is a classic example of sequential SN2 reactions.
Deprotonation: A base (B:-) removes the acidic proton from the α-carbon of ethyl cyanoacetate, creating a nucleophilic enolate/carbanion.
First Alkylation (Intermolecular SN2): The carbanion attacks one of the terminal carbons of the 1,4-dihalobutane, displacing a halide ion (X-) and forming a new C-C bond.
Second Deprotonation: The base removes the second, now singly substituted, α-proton, generating a new carbanion.
Second Alkylation (Intramolecular SN2): The newly formed carbanion attacks the carbon at the other end of the butyl chain, displacing the second halide ion and closing the five-membered ring. This step forms the critical quaternary carbon center.
The Thorpe-Ziegler cyclization mechanism follows a different pathway involving nitrile-nitrile condensation. numberanalytics.comyoutube.com
Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups in the precursor dinitrile, forming a nitrile anion.
Intramolecular Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule.
Cyclization: This attack forms a five-membered ring with an anionic imine nitrogen.
Tautomerization: The cyclic imine anion is protonated to form an imine, which then rapidly tautomerizes to the thermodynamically more stable β-enaminonitrile. This enamine is the final product of the cyclization step.
Computational studies using Density Functional Theory (DFT) have further elucidated the Thorpe reaction mechanism, confirming the formation of a carbanion intermediate followed by nucleophilic attack and subsequent proton exchange and tautomerization. mdpi.com
Optimization of Reaction Parameters for Yield Enhancement and Stereocontrol
The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of the catalytic system, solvent, and temperature is necessary to maximize the yield and, where applicable, control stereochemistry.
Influence of Diverse Catalytic Systems on Reaction Efficiency
In the context of these syntheses, the term "catalyst" primarily refers to the base used to promote the deprotonation of the active methylene group. The choice of base is critical and can significantly impact the reaction rate and yield.
For alkylation reactions , moderately strong bases like sodium ethoxide (NaOEt) in ethanol (B145695) are commonly employed. chemicalbook.com The base must be strong enough to deprotonate the ethyl cyanoacetate but should not promote side reactions such as ester hydrolysis (saponification).
For the Thorpe-Ziegler reaction , stronger, non-hydrolytic bases are generally preferred to drive the reaction to completion and avoid saponification of the ester group. researchgate.net Commonly used bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and alkali metal salts of arylamines. The effectiveness of different bases for a related Michael-initiated ring closure reaction was systematically evaluated, demonstrating that the choice of base can dramatically affect the product yield.
| Entry | Base | Yield (%) |
| 1 | DBU | 75 |
| 2 | K2CO3 | 68 |
| 3 | Na2CO3 | 55 |
| 4 | t-BuOK | 85 |
| 5 | Cs2CO3 | 95 |
| 6 | None | 0 |
| Data adapted from a study on base-promoted nitrile-substituted cyclopropane (B1198618) synthesis, illustrating the typical impact of base selection on yield. nih.gov |
In some cyclization reactions involving nitriles, metal catalysts such as copper(II) chloride (CuCl2) have been shown to be effective in conjunction with a base like sodium hydroxide (B78521) (NaOH). acs.orgorganic-chemistry.org A screening of various metal catalysts and bases for a pyrimidine (B1678525) synthesis from ketones and nitriles highlighted the unique efficacy of the CuCl2/NaOH system.
| Entry | Catalyst (20 mol%) | Base (2 equiv) | Yield (%) |
| 1 | CuCl2 | NaOH | 82 |
| 2 | Cu(OAc)2 | NaOH | 75 |
| 3 | CuCl | NaOH | 68 |
| 4 | ZnCl2 | NaOH | <5 |
| 5 | CuCl2 | KOH | 65 |
| 6 | CuCl2 | t-BuOK | 21 |
| 7 | None | NaOH | <5 |
| Data adapted from a study on the copper-catalyzed cyclization of ketones with nitriles. acs.org |
This systematic approach to screening catalysts and bases is essential for optimizing the synthesis of complex molecules like this compound.
Elucidation of Solvent Effects in Carbon-Carbon Bond Formation
The choice of solvent is a critical parameter that influences reaction rates and yields by affecting the solubility of reactants and the stability of charged intermediates.
For the alkylation pathway , polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective as they solvate the metal cation of the base while leaving the anion relatively free, thereby increasing its reactivity. However, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is often used for convenience.
In the Thorpe-Ziegler reaction , the solvent's role is particularly pronounced. High-boiling aprotic solvents are often preferred to facilitate the reaction at elevated temperatures. numberanalytics.com Computational studies have provided quantitative insight into solvent effects. A DFT study on the Thorpe reaction mechanism compared the energy profiles in ethanol (EtOH), tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and propionitrile (B127096) (EtCN). The study found that THF and DME significantly lower the Gibbs free energy of the rate-determining transition state compared to ethanol, suggesting that these solvents would lead to higher reaction efficiency. mdpi.com
| Solvent | Relative Gibbs Free Energy of Transition State (kcal/mol) |
| Ethanol (EtOH) | 0.0 (Reference) |
| 1,2-Dimethoxyethane (DME) | -12.8 |
| Tetrahydrofuran (THF) | -13.0 |
| Data derived from computational studies on the Thorpe reaction, showing the stabilizing effect of aprotic ether solvents on the key transition state relative to a protic solvent. mdpi.com |
Experimental solvent screening for a base-promoted cyclization also demonstrated this dependency, with acetonitrile (B52724) (MeCN) and DMF providing superior yields compared to other solvents like DMSO, THF, or dioxane. nih.gov The selection of an appropriate solvent is therefore a key step in optimizing the synthesis of the target cyclopentane derivative.
Methodologies for the Separation and Isolation of Complex Organic Esters
Following the synthesis of a complex organic ester like this compound, the reaction vessel typically contains a mixture of the desired product, unreacted starting materials, catalysts, and by-products. The isolation and purification of the target ester are critical steps to obtain a compound of high purity. The choice of method depends on the physical and chemical properties of the ester and the impurities present, such as polarity, volatility, and solubility. weebly.com
Liquid-Liquid Extraction
This is often the first step in the work-up procedure. flinnsci.com The reaction mixture is transferred to a separatory funnel and mixed with an immiscible solvent (e.g., diethyl ether or ethyl acetate) and water. weebly.comausetute.com.au The ester, being an organic compound, will preferentially dissolve in the organic layer. Water-soluble impurities, such as inorganic salts and some polar starting materials like excess alcohol, are washed away into the aqueous layer. youtube.com To neutralize any acidic catalysts (like sulfuric acid) or unreacted carboxylic acids, a wash with a dilute basic solution, such as sodium carbonate or sodium bicarbonate, is employed. ausetute.com.auyoutube.comyoutube.com The formation of carbon dioxide bubbles indicates the neutralization of acid. ausetute.com.au After separation, the organic layer is typically dried with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water before further purification. youtube.comorgsyn.orgorgsyn.org
Distillation
Distillation is a primary technique for purifying esters, especially if they are volatile liquids. weebly.com This method separates compounds based on differences in their boiling points. youtube.com
Simple/Fractional Distillation: For esters with boiling points significantly different from impurities, simple distillation may suffice. However, fractional distillation, using a column such as a Vigreux column, provides better separation for compounds with closer boiling points. orgsyn.org
Vacuum Distillation: Many complex organic esters have high boiling points and may decompose at atmospheric pressure. Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thus preventing thermal degradation. orgsyn.orggoogle.com The final product is collected as a fraction distilling over a narrow temperature range at a specific pressure. orgsyn.org
Crystallization
For esters that are solid at room temperature or can be induced to solidify, crystallization is a powerful purification technique. google.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. rochester.edu As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solvent. scielo.brresearchgate.net The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. rochester.edu Sometimes a solvent pair (one in which the compound is soluble and one in which it is not) is used. rochester.edu
| Separation Technique | Principle | Typical Application/Conditions | Key Considerations |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Initial work-up to remove water-soluble impurities and acids. Uses a separatory funnel. ausetute.com.auyoutube.com | Choice of organic solvent is crucial. Emulsion formation can be an issue. |
| Distillation | Separation based on boiling point differences. | Purification of liquid esters. Can be performed at atmospheric or reduced pressure (vacuum). weebly.comgoogle.com | Azeotrope formation can complicate separation. google.com Thermal stability of the compound is a factor. |
| Crystallization | Differential solubility at varying temperatures. | Purification of solid esters or those that can be solidified. google.com | Solvent selection is paramount for achieving high purity and yield. rochester.eduscielo.br |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase. | Separation of esters from impurities with similar physical properties (e.g., boiling points). mdpi.com | Can be time-consuming and requires larger volumes of solvent. |
Chromatography
When distillation or crystallization is ineffective, chromatography is employed.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (solvent) passes through it. mdpi.com Less polar compounds typically elute faster than more polar ones. It is highly effective for separating complex mixtures. flinnsci.com
Gas Chromatography (GC): While often used for analysis of purity and reaction monitoring, preparative GC can be used to separate small quantities of volatile compounds like nitriles and esters. acs.org
The successful isolation of a complex ester often involves a combination of these techniques, for example, an initial extraction followed by distillation or chromatography to achieve the desired level of purity. weebly.comflinnsci.com
Advanced Reaction Mechanisms and Kinetic Investigations
Mechanistic Pathways of Nucleophilic Additions and Condensation Reactions in Sterically Hindered Systems
The reactivity of Ethyl cyano(1-cyanocyclopentyl)acetate is centered around the active methylene (B1212753) proton, which is flanked by two electron-withdrawing groups: a nitrile and an ethyl ester. Deprotonation of this site generates a resonance-stabilized carbanion, a potent nucleophile for various transformations. However, the bulky 1-cyanocyclopentyl substituent at the α-position introduces substantial steric hindrance, which is expected to modulate its participation in nucleophilic additions and condensation reactions.
Exploration of Knoevenagel Condensation Derivatives with Complex Substituents
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving the base-catalyzed condensation with aldehydes or ketones to form a new carbon-carbon double bond. scielo.org.mx For this compound, the formation of the initial carbanion by a base is the first step. The subsequent nucleophilic attack of this sterically encumbered carbanion on the carbonyl carbon of an aldehyde or ketone is expected to be significantly slower compared to less substituted cyanoacetates.
The reaction mechanism likely proceeds as follows:
Deprotonation of the α-carbon to form a sterically hindered enolate.
Nucleophilic attack of the enolate on the carbonyl electrophile, forming a tetrahedral intermediate.
Protonation of the resulting alkoxide.
Base-catalyzed elimination of water to yield the final α,β-unsaturated product.
The steric bulk of the 1-cyanocyclopentyl group would likely disfavor the reaction with ketones and sterically hindered aldehydes. The use of stronger bases or harsher reaction conditions, such as microwave irradiation, might be necessary to achieve reasonable yields. organic-chemistry.org Triphenylphosphine has also been shown to be an effective catalyst for Knoevenagel condensations under mild, solvent-free conditions, which could be applicable here. organic-chemistry.org
The following table illustrates the expected trend in reactivity in Knoevenagel condensations with varying steric hindrance.
| Active Methylene Compound | Aldehyde | Catalyst | Expected Relative Rate |
| Ethyl cyanoacetate (B8463686) | Benzaldehyde | Piperidine | High |
| Ethyl 2-cyanobutanoate | Benzaldehyde | Piperidine | Moderate |
| This compound | Benzaldehyde | Piperidine | Low |
| This compound | Pivalaldehyde | Piperidine | Very Low |
Investigation of Michael Addition Pathways Leading to Cyclic Structures
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The carbanion generated from this compound can act as a Michael donor. The steric hindrance around the nucleophilic carbon is a critical factor in this reaction. While challenging, the formation of quaternary carbon centers via Michael addition is a significant area of research in organic synthesis. rsc.org
Highly enantioselective Michael additions of α-substituted cyanoacetates to vinyl ketones have been achieved using bifunctional organocatalysts, suggesting that with the right catalytic system, stereocontrolled additions are feasible even with substituted cyanoacetates. nih.gov In the case of this compound, the bulky substituent would likely necessitate the use of highly active Michael acceptors and optimized catalytic conditions.
An intriguing possibility arises if the Michael acceptor also contains a suitable electrophilic group, potentially leading to subsequent intramolecular cyclization. For instance, reaction with an unsaturated keto-nitrile could pave the way for the formation of complex cyclic or heterocyclic structures.
Intramolecular Reactivity and the Role of Proximal Functional Groups
The structure of this compound, with its two nitrile groups and an ester functionality, offers possibilities for intramolecular reactions, provided a suitable reaction partner is introduced or generated within the molecule. For example, if a derivative of this compound were synthesized with a tethered electrophilic center, intramolecular cyclization could occur.
Studies on other substituted cyano compounds have demonstrated various modes of intramolecular cyclization. For instance, substrates with a tethered alkyne and nitrile can undergo a tetradehydro-Diels-Alder reaction to form fused pyridine rings. nih.gov Similarly, base-catalyzed intramolecular cyclization of β-oxonitriles can lead to the formation of pentacyclic cyano-enones. mdpi.com
In a hypothetical scenario where the ethyl ester of this compound is hydrolyzed to a carboxylic acid and the cyclopentyl ring is functionalized with a leaving group, an intramolecular SN2 reaction could lead to the formation of a spirocyclic compound. The rigid cyclopentyl ring would play a crucial role in the stereochemical outcome of such a cyclization.
Stereochemical Analysis of Reaction Products and Enantioselective Pathways
The α-carbon in this compound is a quaternary center, but it is not chiral as the two substituents on the cyclopentyl ring required to make it a stereocenter are not defined as different. However, in many of its potential reactions, a new stereocenter could be created. For instance, in a Michael addition, the β-carbon of the Michael acceptor becomes a stereocenter.
The development of asymmetric catalytic methods for the construction of quaternary carbon stereocenters is a significant challenge in synthetic chemistry. rsc.org For reactions involving this compound, the bulky 1-cyanocyclopentyl group would have a profound influence on the facial selectivity of the incoming electrophile or the approach of the nucleophile to a prochiral center.
For example, in an enantioselective Michael addition, a chiral catalyst would interact with the enolate of this compound and the Michael acceptor to control the stereochemical outcome. The catalyst would need to be able to overcome the steric demands of the 1-cyanocyclopentyl group to effectively shield one face of the enolate.
The table below presents representative enantioselective Michael additions of α-substituted cyanoacetates, highlighting the potential for high stereocontrol.
| α-Substituted Cyanoacetate | Michael Acceptor | Chiral Catalyst | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Ethyl 2-cyanopropanoate | Methyl vinyl ketone | Thiourea-based catalyst | 95:5 | 98 |
| Ethyl 2-cyano-2-phenylacetate | Ethyl acrylate | Cinchona alkaloid derivative | 90:10 | 95 |
Data is illustrative and based on analogous systems. nih.gov
Kinetic Modeling and Determination of Rate-Limiting Steps in Multicomponent Reactions
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov Active methylene compounds are frequently used in MCRs. chimia.ch An MCR involving this compound would be kinetically complex due to the steric hindrance at the reactive center.
Consider a hypothetical MCR involving this compound, an aldehyde, and a sulfur nucleophile like thiophenol. The reaction sequence could involve an initial Knoevenagel condensation followed by a Michael addition of the thiophenol to the resulting electron-deficient alkene.
The rate-limiting step in such a sequence would likely be the initial Knoevenagel condensation due to the high activation energy associated with the sterically demanding nucleophilic attack of the cyanoacetate enolate on the aldehyde. Kinetic modeling of such a reaction would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., catalyst loading, temperature, reactant concentrations).
The rate law for the initial Knoevenagel step could be expressed as: Rate = k[Base][this compound][Aldehyde]
However, if the Knoevenagel intermediate is formed rapidly and reversibly, the subsequent Michael addition could become the rate-determining step. The significant steric shielding of the β-carbon in the Knoevenagel product by the 1-cyanocyclopentyl group would slow down the approach of the Michael donor. Detailed kinetic studies would be essential to elucidate the precise rate-limiting step and optimize the reaction conditions.
Computational Chemistry and Theoretical Investigations
Computational Prediction of Spectroscopic Signatures for Structural Elucidation
In the absence of extensive experimental data for Ethyl cyano(1-cyanocyclopentyl)acetate, computational chemistry serves as a powerful tool for predicting its spectroscopic characteristics, which are vital for structural confirmation and analysis. Density Functional Theory (DFT) is a widely employed method for accurately forecasting spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra. acs.orgmdpi.comresearchgate.net These theoretical predictions offer a valuable reference for the identification and characterization of the molecule.
The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p). researchgate.netmdpi.com This step is crucial as the accuracy of the predicted spectra is highly dependent on the calculated equilibrium geometry of the molecule. Following geometry optimization, the spectroscopic properties are calculated. For instance, NMR chemical shifts are often computed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netruc.dkmdpi.com
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl and cyclopentyl protons. The ethyl group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the cyclopentyl ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to their intricate coupling patterns.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (Ethyl) | ~1.30 | Triplet |
| CH₂ (Ethyl) | ~4.25 | Quartet |
| Cyclopentyl Protons | ~1.80 - 2.50 | Multiplet |
Predicted ¹³C NMR Spectrum
The theoretical ¹³C NMR spectrum provides insights into the carbon framework of the molecule. DFT calculations can predict the chemical shifts for each carbon atom with a reasonable degree of accuracy. acs.orgresearchgate.netnrel.gov Key predicted signals would include those for the two nitrile carbons, the ester carbonyl carbon, the quaternary carbon of the cyclopentyl ring, and the carbons of the ethyl group and the cyclopentane (B165970) ring. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (Ethyl) | ~14.0 |
| CH₂ (Ethyl) | ~62.0 |
| Cyclopentyl CH₂ | ~25.0 - 40.0 |
| Quaternary Cyclopentyl C | ~45.0 |
| CN (on ring) | ~118.0 |
| CN (on acetate) | ~115.0 |
| C=O (Ester) | ~165.0 |
Predicted Infrared (IR) Spectrum
Theoretical vibrational analysis using DFT can predict the key stretching and bending frequencies in the IR spectrum. For this compound, prominent peaks would be expected for the C≡N (nitrile) and C=O (ester) stretching vibrations. The C-H stretching and bending vibrations of the aliphatic cyclopentyl and ethyl groups would also be present. Comparing the computed vibrational frequencies with experimental data can aid in the confirmation of the functional groups present in the molecule. researchgate.netmdpi.com
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C≡N Stretch (Nitrile) | ~2250 |
| C=O Stretch (Ester) | ~1740 |
| C-O Stretch (Ester) | 1000 - 1300 |
Predicted Mass Spectrum Fragmentation
Computational mass spectrometry can simulate the fragmentation patterns of a molecule upon ionization. nih.govresearchgate.net For this compound, the predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways could involve the loss of the ethoxy group from the ester, cleavage of the cyclopentyl ring, and elimination of the cyano groups. The analysis of these fragmentation patterns is instrumental in elucidating the molecular structure.
Predicted Key Mass-to-Charge Ratios (m/z)
| Fragment Ion | Predicted m/z | Possible Loss |
|---|---|---|
| [M]⁺ | 220.12 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 175.09 | Loss of ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 147.09 | Loss of ethoxycarbonyl radical |
| [C₅H₈(CN)]⁺ | 94.08 | 1-cyanocyclopentyl cation |
Synthetic Utility and Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block in the Construction of Complex Polycyclic Systems
The dense functionality of ethyl cyano(1-cyanocyclopentyl)acetate makes it an intriguing starting material for the synthesis of intricate polycyclic frameworks. The presence of two cyano groups offers multiple reaction pathways for annulation and cyclization reactions. Dicyano compounds are known precursors for the formation of polycyclic aromatic hydrocarbons and other fused ring systems through various synthetic strategies. nih.govrsc.org
One potential application lies in tandem cyclization reactions, where both cyano groups and the ester functionality can participate in sequential ring-forming steps. For instance, under reductive conditions, the cyano groups could be converted to primary amines, which could then undergo intramolecular condensation with the ester to form lactam-containing polycyclic structures. Alternatively, the gem-dinitrile moiety can act as a potent Michael acceptor, enabling the construction of new rings through conjugate addition followed by cyclization.
Table 1: Potential Reactions for Polycyclic System Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Reductive Cyclization | H₂, Raney Ni; or LiAlH₄ | Fused lactams |
| Michael Addition/Annulation | α,β-Unsaturated ketones, base | Substituted decalins |
Role in the Targeted Synthesis of Nitrogen-Containing Heterocyclic Compounds
The two nitrile functionalities of this compound serve as valuable synthons for the construction of a wide array of nitrogen-containing heterocycles. dntb.gov.uaresearchgate.netresearchgate.netnih.gov The chemistry of nitriles is rich, with transformations into amines, amides, and imidates providing entry points into various heterocyclic systems.
For example, the reaction of dinitriles with hydrazines is a well-established method for the synthesis of pyrazole (B372694) and pyridazine (B1198779) derivatives. Similarly, condensation with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) and triazine rings, respectively. The cyclopentane (B165970) ring would serve as a scaffold, leading to spirocyclic or fused heterocyclic systems with potential biological activity.
Furthermore, the cyano groups can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides would yield tetrazole-containing compounds. The versatility of the cyano group as a precursor for various nitrogen-containing functional groups makes this compound a promising starting material for combinatorial libraries of novel heterocyclic compounds.
Table 2: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle |
|---|---|
| Hydrazine | Pyrazole or Pyridazine |
| Guanidine | Pyrimidine |
| Hydroxylamine | Isoxazole |
Development of Novel Synthetic Routes to Substituted Carbocyclic Derivatives
Beyond its use in constructing heterocyclic and polycyclic systems, this compound can be a valuable precursor for highly substituted carbocyclic compounds. The cyano groups can be strategically manipulated to introduce a variety of functional groups onto the cyclopentane ring.
Hydrolysis of the nitrile groups can yield carboxylic acids, which can then be further transformed. For instance, the dicarboxylic acid derivative could be a precursor for the synthesis of cyclopentane-based polyesters or polyamides. Decarboxylation of the corresponding diacid could also be a route to novel substituted cyclopentanes.
The Thorpe-Ziegler reaction, a classical method for the formation of cyclic ketones from dinitriles, could be employed to synthesize bicyclic systems. In this case, intramolecular cyclization of the dinitrile would lead to a fused aminonitrile, which upon hydrolysis would yield a cyclopentanone (B42830) derivative. The reactivity of the α-carbon to the ester can also be exploited for alkylation, providing further avenues for functionalization. msu.eduyoutube.com
Table 3: Transformations to Substituted Carbocyclic Derivatives
| Reaction | Product Functional Group |
|---|---|
| Acid or Base Hydrolysis | Carboxylic Acid |
| Reduction (e.g., with LiAlH₄) | Amine |
| Grignard Reaction | Ketone |
Applications in the Preparation of Precursors for Fine Chemicals and Specialty Reagents
The unique combination of functional groups in this compound suggests its potential as a precursor for various fine chemicals and specialty reagents. The dicyano moiety is a key feature in many commercially important compounds, including dyes, pharmaceuticals, and agricultural chemicals. ugr.es
For instance, the hydrolysis of the dinitrile to a dicarboxylic acid could yield a monomer for specialty polymers. The presence of both nitrile and ester groups could also be exploited in the synthesis of bifunctional chelating agents or as a starting material for the synthesis of complex natural products.
Furthermore, the high reactivity of the α-cyano ester moiety makes it a candidate for the development of novel fluorogenic esterase reporters. nih.gov The release of a cyanohydrin upon ester hydrolysis could lead to a fluorescent signal, a principle that has been applied in the design of sensitive enzyme assays. The specific cyclopentyl substitution pattern could offer advantages in terms of substrate specificity or stability.
Advanced Spectroscopic and Diffraction Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, serves as the initial and often most informative step in structural analysis. These experiments are crucial for verifying the successful synthesis of a target compound, assessing its purity, and providing initial insights into its electronic and steric environment.
For Ethyl cyano(1-cyanocyclopentyl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the cyclopentane (B165970) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons of the cyclopentane ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling patterns. The methine proton (-CH-) adjacent to the cyano and ester groups is a key diagnostic signal, expected to appear as a singlet due to the absence of adjacent protons.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. Key resonances would include those for the two nitrile carbons (C≡N), the ester carbonyl carbon (C=O), the quaternary carbon of the cyclopentyl ring, and the carbons of the ethyl group and the cyclopentane ring. The chemical shifts of these carbons are indicative of their electronic environment and can be predicted with good accuracy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH3 (ethyl) | ~1.3 | ~14 |
| -CH2- (ethyl) | ~4.2 | ~62 |
| Cyclopentyl CH2 | 1.8-2.2 (multiplets) | 25-35 |
| Quaternary C (cyclopentyl) | - | ~45 |
| Methine CH | ~4.0 (singlet) | ~50 |
| C≡N | - | 115-120 |
Note: These are predicted values and may vary in experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and deducing the stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the ethyl group's -CH2- and -CH3 protons. It would also map out the connectivity of the protons within the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals based on their attached protons. For instance, the signal for the methine proton would correlate with the signal for the methine carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methine proton to the carbonyl carbon and the nitrile carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could reveal the spatial relationship between the substituents on the cyclopentane ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Inferred Information |
|---|---|---|
| COSY | Ethyl -CH2- ↔ Ethyl -CH3- | Connectivity within the ethyl group |
| COSY | Cyclopentyl protons | Connectivity within the cyclopentane ring |
| HSQC | Methine -CH ↔ Methine -C | Direct C-H bond assignment |
| HMBC | Methine -CH ↔ C=O, C≡N | Connectivity around the chiral center |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C11H14N2O2), HRMS would confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass.
In addition to molecular weight determination, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the ethoxy group (-OCH2CH3), the entire ethyl ester group (-COOCH2CH3), or cleavage of the cyclopentane ring.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Plausible Fragment Ion | Neutral Loss |
|---|---|---|
| [M]+• | C11H14N2O2+• | - |
| [M - C2H5O]• | C9H9N2O+ | Loss of ethoxy radical |
| [M - C2H5O2]• | C9H9N2+ | Loss of ethyl carboxyl radical |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
For this compound, a successful X-ray crystallographic analysis would provide a definitive confirmation of its covalent structure and relative stereochemistry. It would also reveal details about the conformation of the cyclopentane ring and the packing of the molecules in the crystal. While obtaining a suitable crystal for X-ray diffraction can be challenging, the information it provides is unparalleled in its detail. oregonstate.edubeilstein-journals.orgnih.govnih.gov
Table 4: Illustrative Crystallographic Parameters for a Small Organic Molecule
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1083.4 |
Note: These are example parameters and would need to be experimentally determined for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show strong, characteristic absorptions for the nitrile (C≡N) and ester carbonyl (C=O) groups. fiveable.mespectroscopyonline.com The C≡N stretch typically appears in the region of 2220-2260 cm⁻¹, while the C=O stretch of the ester is expected around 1735-1750 cm⁻¹. spectroscopyonline.comias.ac.in The spectra would also contain signals corresponding to C-H, C-C, and C-O bond vibrations. While IR and Raman spectroscopy provide similar information, they are governed by different selection rules, and thus, some vibrations may be more prominent in one technique than the other, providing complementary data.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2220-2260 fiveable.mespectroscopyonline.com |
| C=O (ester) | Stretch | 1735-1750 ias.ac.in |
| C-H (aliphatic) | Stretch | 2850-3000 |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for confirming the structure of Ethyl cyano(1-cyanocyclopentyl)acetate?
- Answer : Key techniques include nuclear magnetic resonance (NMR) for analyzing proton and carbon environments, infrared (IR) spectroscopy for identifying functional groups (e.g., nitrile, ester), and mass spectrometry (MS) to confirm molecular weight. For example, the nitrile group (CN) exhibits a sharp IR peak near 2250 cm⁻¹, while ester carbonyl (C=O) appears ~1700 cm⁻¹. NMR signals for cyclopentyl protons and cyano substituents should align with predicted splitting patterns and coupling constants .
Q. How is the molecular formula (C₁₁H₁₄N₂O₂) and weight (206.24 g/mol) of this compound determined experimentally?
- Answer : The molecular formula is validated via elemental analysis (C, H, N, O composition) and high-resolution mass spectrometry (HRMS). Molecular weight is confirmed using time-of-flight (TOF) MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS. Discrepancies between theoretical and observed values (e.g., isotopic patterns) require recalibration of instrumentation or reassessment of sample purity .
Q. What are the common impurities in synthetic batches of this compound, and how are they characterized?
- Answer : Impurities often include unreacted precursors (e.g., ethyl cyanoacetate) or side products from cyclopentyl group modification. These are identified using HPLC with UV detection (e.g., λ = 254 nm) or GC-MS. Retention times and fragmentation patterns are compared against reference standards .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production compared to traditional reflux methods?
- Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) by enhancing heat transfer and molecular agitation. Optimization involves testing solvent polarity (e.g., DMF vs. benzene), catalyst loading (e.g., ammonium acetate), and temperature gradients. Yield improvements (≥15%) are quantified via gravimetric analysis or ¹H NMR integration against an internal standard .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Cross-verification using complementary techniques is essential. For instance, ambiguous NOESY peaks in NMR may be clarified via X-ray crystallography. Conflicting IR absorptions (e.g., overlapping ester/amide bands) are resolved by derivatization (e.g., saponification to isolate functional groups) .
Q. How can computational modeling predict the reactivity of this compound in forming enamine derivatives?
- Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition state modeling (e.g., using Gaussian) evaluates activation energies for enamine formation. Experimental validation involves kinetic studies under varying pH and solvent conditions .
Q. What methodologies detect trace amounts of this compound in complex reaction mixtures?
- Answer : Ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) achieves detection limits <1 ppm. Method development requires optimizing mobile phase composition (e.g., acetonitrile/water gradients) and collision-induced dissociation (CID) parameters. Calibration curves using deuterated internal standards improve accuracy .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?
- Answer : Accelerated stability studies involve storing samples at 40°C/75% relative humidity (ICH guidelines). Degradation products are monitored via LC-MS at intervals (0, 1, 3, 6 months). Statistical tools like ANOVA assess significance of degradation rates between conditions .
Q. What statistical methods are appropriate for comparing yields across multiple synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
